molecular formula C12H14O3 B562683 Ethyl 2-Oxo-4-phenylbutyrate d5 CAS No. 1189911-53-2

Ethyl 2-Oxo-4-phenylbutyrate d5

Cat. No.: B562683
CAS No.: 1189911-53-2
M. Wt: 211.272
InChI Key: STPXIOGYOLJXMZ-DKFMXDSJSA-N
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Description

Ethyl 2-Oxo-4-phenylbutyrate d5 is a deuterated derivative of Ethyl 2-Oxo-4-phenylbutyrate, an aliphatic α-ketoester. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Safety and Hazards

Personal protective equipment/face protection should be worn when handling Ethyl 2-Oxo-4-phenylbutyrate d5 . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Ethyl 2-Oxo-4-phenylbutyrate d5 may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor . This suggests potential applications in the development of ACE inhibitors.

Relevant Papers The papers retrieved discuss the synthesis and properties of this compound . They provide valuable insights into the chemical reactions involved in its synthesis and its potential applications .

Mechanism of Action

Target of Action

Ethyl 2-Oxo-4-phenylbutyrate d5 primarily targets enzymes involved in the reduction of α-ketoesters . These enzymes, such as carbonyl reductases, play a crucial role in various biochemical reactions, including the reduction of ketones to alcohols .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate for reduction . The bioreduction of this compound yields Ethyl ®-2-hydroxy-4-phenylbutanoate . This reaction is facilitated by the enzyme’s ability to transfer hydrogen from a donor to the carbonyl group of the α-ketoester .

Biochemical Pathways

The reduction of this compound is part of larger biochemical pathways involving the synthesis of chiral precursors. Specifically, the product of this reduction, Ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .

Pharmacokinetics

Its boiling point is 132 °C/2 mmHg, and it has a density of 1.091 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.

Result of Action

The reduction of this compound results in the formation of Ethyl ®-2-hydroxy-4-phenylbutanoate . This product is a chiral compound, meaning it can exist in two forms that are mirror images of each other. The ®-form of this compound is particularly important as a precursor in the synthesis of ACE inhibitors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an ionic liquid has been reported to affect the asymmetric reduction of this compound by Saccharomyces cerevisiae . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment in which it is used.

Biochemical Analysis

Biochemical Properties

Ethyl 2-Oxo-4-phenylbutyrate d5 plays a significant role in biochemical reactions, particularly in the study of enzyme-catalyzed processes. This compound is known to interact with several enzymes, including carbonyl reductases and dehydrogenases. These enzymes catalyze the reduction of this compound to its corresponding alcohol, Ethyl ®-2-hydroxy-4-phenylbutyrate . The interaction between this compound and these enzymes is crucial for understanding the stereospecificity and kinetics of enzyme-catalyzed reductions.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, this compound has been observed to alter cellular metabolism by affecting the flux of metabolites through specific pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of enzymes, such as carbonyl reductases, and modulates their activity . The binding interactions are often stereospecific, resulting in the selective reduction of this compound to its corresponding alcohol. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the reduction of carbonyl compounds. This compound interacts with enzymes such as carbonyl reductases and dehydrogenases, which catalyze its conversion to Ethyl ®-2-hydroxy-4-phenylbutyrate . The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, making it an important factor in its overall biochemical behavior.

Preparation Methods

Properties

IUPAC Name

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOGYOLJXMZ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747770
Record name Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189911-53-2
Record name Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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